Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester
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Overview
Description
Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid core substituted with a thioether group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The thioether group can interact with biological molecules, potentially leading to the modulation of enzymatic activities or signaling pathways. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hexyl-4,6-dihydroxy-, methyl ester: Known for its anti-inflammatory and antiseptic properties.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Used in various chemical applications.
Uniqueness
Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester is unique due to the presence of both the thioether and ester functional groups, which confer distinct chemical and biological properties
Biological Activity
Benzoic acid derivatives have garnered attention in pharmaceutical and agricultural research due to their diverse biological activities. The compound Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester is a thioether derivative that may exhibit unique biological properties owing to its structural characteristics. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects.
Antibacterial Activity
Research indicates that benzoic acid derivatives often display significant antibacterial properties. A study evaluated various benzoic acid derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the thioether group significantly enhances antibacterial activity compared to other functional groups.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzoic acid derivative | Staphylococcus aureus | 50 µg/mL |
Benzoic acid derivative | E. coli | 100 µg/mL |
The compound exhibited moderate to strong activity against these strains, suggesting its potential as an antibacterial agent .
Anti-inflammatory Activity
In addition to its antibacterial properties, the compound has shown promise in anti-inflammatory applications. A study involving various benzoic acid derivatives highlighted their ability to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
Benzoic acid derivative | 45% | 60% |
These findings indicate that the compound may be beneficial in treating inflammatory conditions .
Enzyme Inhibition
The enzyme inhibitory potential of benzoic acid derivatives was also assessed. Specifically, the compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 25 µM |
Urease | 30 µM |
The inhibition of AChE suggests potential applications in neurodegenerative diseases such as Alzheimer's, while urease inhibition may have implications for treating urinary tract infections .
Case Studies
- Antibacterial Evaluation : A comprehensive study conducted by researchers involved synthesizing various benzoic acid derivatives, including the methyl ester variant. The synthesized compounds were evaluated for their antibacterial efficacy against clinical isolates of Salmonella typhi and Bacillus subtilis, demonstrating moderate activity with MIC values ranging from 50 to 100 µg/mL .
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the benzoic acid derivative resulted in a significant reduction in paw edema compared to control groups. This suggests a potent anti-inflammatory effect that warrants further investigation .
Properties
CAS No. |
638199-64-1 |
---|---|
Molecular Formula |
C22H28O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C22H28O2S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)25-20-12-10-18(11-13-20)22(23)24-4/h10-15H,5-9H2,1-4H3 |
InChI Key |
OKZFXYFUSWRLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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